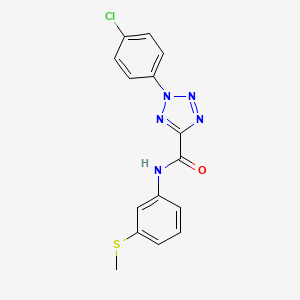

2-(4-chlorophenyl)-N-(3-(methylthio)phenyl)-2H-tetrazole-5-carboxamide

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-(3-methylsulfanylphenyl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN5OS/c1-23-13-4-2-3-11(9-13)17-15(22)14-18-20-21(19-14)12-7-5-10(16)6-8-12/h2-9H,1H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZAJMJISMZEBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-chlorophenyl)-N-(3-(methylthio)phenyl)-2H-tetrazole-5-carboxamide is a member of the tetrazole family, which has garnered attention for its diverse biological activities. Tetrazoles are known for their potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to present an in-depth analysis of the biological activity associated with this specific compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-(4-chlorophenyl)-N-(3-(methylthio)phenyl)-2H-tetrazole-5-carboxamide can be represented as follows:

- Chemical Formula : C14H12ClN7OS

- Molecular Weight : 335.8 g/mol

This compound features a tetrazole ring, which is known for enhancing the pharmacological properties of various derivatives.

Biological Activity Overview

Research indicates that tetrazole derivatives exhibit a range of biological activities. The compound has been studied for its potential as an antimicrobial , anti-inflammatory , and antitumor agent.

Antimicrobial Activity

Studies have shown that tetrazole derivatives can possess significant antimicrobial properties. For instance, a comparative analysis of various synthesized tetrazoles indicated that certain structural modifications could enhance their antibacterial efficacy. However, specific data on the antimicrobial activity of 2-(4-chlorophenyl)-N-(3-(methylthio)phenyl)-2H-tetrazole-5-carboxamide remains limited.

| Compound | Antibacterial Activity (MIC µg/mL) | Reference |

|---|---|---|

| Compound A | 32 | |

| Compound B | 64 | |

| 2-(4-chlorophenyl)-N-(3-(methylthio)phenyl)-2H-tetrazole-5-carboxamide | TBD | TBD |

Anti-inflammatory Activity

The anti-inflammatory potential of tetrazole derivatives is well-documented. In particular, compounds exhibiting cyclooxygenase (COX) inhibition have been highlighted for their therapeutic promise. The presence of the chlorophenyl moiety in our compound may contribute to enhanced anti-inflammatory effects.

Antitumor Activity

Tetrazoles have shown promise in cancer treatment due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanisms by which 2-(4-chlorophenyl)-N-(3-(methylthio)phenyl)-2H-tetrazole-5-carboxamide exerts its antitumor effects require further investigation through in vitro and in vivo studies.

Case Studies

- Synthesis and Characterization : A study focused on synthesizing various tetrazole derivatives demonstrated that modifications to the phenyl groups could lead to enhanced biological activity. These findings suggest that similar modifications could be explored for our compound to optimize its therapeutic potential .

- Molecular Docking Studies : Computational studies using molecular docking have indicated that certain tetrazole compounds bind effectively to COX enzymes, suggesting a mechanism for their anti-inflammatory action . Further docking studies would be beneficial for understanding how our compound interacts with biological targets.

Comparison with Similar Compounds

Tetrazole vs. Thiadiazole/Thiazole/Pyrazole

- Tetrazole Derivatives: The target compound’s tetrazole core (four nitrogen atoms) offers high dipole moments and hydrogen-bonding capacity, which may enhance receptor binding compared to thiadiazoles (two nitrogen, one sulfur) or thiazoles (one nitrogen, one sulfur). For instance, 5-chloro-N-(4-(3-oxomorpholino)phenyl)thiophene-2-carboxamide () shares a tetrazole ring but incorporates a morpholino group, improving solubility via polar interactions .

- Thiadiazole Derivatives : Compounds like (E)-N-(4-chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine () exhibit insecticidal and fungicidal activities attributed to sulfur’s electronegativity. However, their reduced nitrogen content may limit stability under physiological conditions compared to tetrazoles .

- Pyrazole Derivatives : highlights pyrazole carboxamides with methylthio groups, which share similar substituents but differ in ring electronics. Pyrazoles’ lower nitrogen content may reduce metabolic resistance but also decrease binding affinity in certain targets .

Substituent Effects on Bioactivity and Physicochemistry

Chlorophenyl vs. Trifluoromethylphenyl

- The target’s 4-chlorophenyl group provides moderate electron-withdrawing effects and lipophilicity, balancing bioavailability and target engagement. In contrast, 2-(4-(trifluoromethyl)phenyl)-2H-tetrazole derivatives () feature a strongly electron-withdrawing CF₃ group, which may enhance potency but reduce solubility due to increased hydrophobicity .

Methylthio vs. Benzylthio/Morpholino

- The 3-(methylthio)phenyl substituent in the target compound offers a balance of steric bulk and moderate hydrophobicity.

Tabulated Comparison of Key Compounds

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(4-chlorophenyl)-N-(3-(methylthio)phenyl)-2H-tetrazole-5-carboxamide, and how can reaction conditions influence yield and purity?

- Methodological Answer : A generalized protocol involves coupling tetrazole-thio intermediates with substituted benzoyl chlorides under heterogeneous catalysis. For example, using PEG-400 as a solvent with Bleaching Earth Clay (pH 12.5) at 70–80°C for 1 hour achieves efficient condensation . TLC monitoring and recrystallization in aqueous acetic acid are critical for purity. Adjusting stoichiometry (e.g., molar ratios of intermediates) or substituting catalysts (e.g., triethylamine in dioxane) may alter reaction kinetics and product stability .

Q. How are spectroscopic techniques (IR, NMR) employed to confirm the structural integrity of this compound?

- Methodological Answer :

- IR Spectroscopy : Key peaks include ~1650 cm⁻¹ (C=O stretch of carboxamide), ~1250 cm⁻¹ (C-N stretch of tetrazole), and ~750 cm⁻¹ (C-Cl aromatic bend) .

- ¹H NMR : Signals at δ 7.2–8.1 ppm (aromatic protons of chlorophenyl and methylthiophenyl groups) and δ 2.5 ppm (S-CH₃ singlet) confirm substitution patterns. Integration ratios validate stoichiometry .

Q. What preliminary biological screening assays are recommended for assessing its bioactivity?

- Methodological Answer : Standard assays include:

- Enzyme Inhibition : Dose-dependent assays against kinases or proteases (e.g., SARS-CoV-2 main protease) using fluorescence-based substrates .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

- Solubility Optimization : Use DMSO-water co-solvents (e.g., 10% DMSO) to mitigate low aqueous solubility issues .

Advanced Research Questions

Q. How does the electronic nature of substituents (e.g., Cl, SCH₃) influence the compound’s binding affinity to target proteins?

- Methodological Answer : Computational docking (e.g., AutoDock Vina) paired with Hammett σ constants can quantify substituent effects. For example:

- The electron-withdrawing Cl group enhances electrophilicity, improving interactions with catalytic lysine residues in enzymes.

- The methylthio (SCH₃) group’s lipophilicity may stabilize hydrophobic pockets, as seen in similar agrochemical sulfonamides . Validate via mutagenesis studies (e.g., alanine scanning) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values across cell lines (e.g., NIH/3T3 vs. HepG2) to assess tissue-specific effects .

- Batch Variability : Quantify impurities (HPLC >98% purity) and confirm stereochemistry (circular dichroism) to rule out batch-dependent artifacts .

- Assay Conditions : Standardize ATP concentrations (e.g., 1 mM in kinase assays) to minimize false negatives .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

- Methodological Answer :

- Core Modifications : Replace the tetrazole ring with oxadiazole (e.g., 1,2,4-oxadiazole) to alter π-π stacking .

- Substituent Engineering : Introduce trifluoromethyl groups at the phenyl ring to improve metabolic stability, as demonstrated in pesticide analogs .

- Pharmacophore Mapping : Overlay crystal structures (e.g., PDB 6LU7) to identify critical hydrogen-bonding motifs .

Key Considerations for Researchers

- Contradictory Data : Cross-validate bioactivity results using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

- Advanced Characterization : Utilize HRMS and X-ray crystallography to resolve ambiguous structural features .

- Ethical Compliance : Adhere to OECD guidelines for cytotoxicity testing to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.